3,4-Isoxazoledicarboxylicacid,5-phenyl-,4-ethyl3-methylester(9CI)
Overview
Description
3,4-Isoxazoledicarboxylicacid,5-phenyl-,4-ethyl3-methylester(9CI) is a chemical compound with the molecular formula C14H13NO5 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Isoxazoledicarboxylicacid,5-phenyl-,4-ethyl3-methylester(9CI) typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 3,4-isoxazoledicarboxylic acid with 5-phenyl-,4-ethyl3-methyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of 3,4-Isoxazoledicarboxylicacid,5-phenyl-,4-ethyl3-methylester(9CI) may involve large-scale esterification processes. These processes are typically conducted in batch or continuous reactors, with careful control of temperature, pressure, and reaction time to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,4-Isoxazoledicarboxylicacid,5-phenyl-,4-ethyl3-methylester(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
3,4-Isoxazoledicarboxylicacid,5-phenyl-,4-ethyl3-methylester(9CI) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Isoxazoledicarboxylicacid,5-phenyl-,4-ethyl3-methylester(9CI) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to participate in specific binding interactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Isoxazoledicarboxylicacid,5-phenyl-,4-methylester
- 3,4-Isoxazoledicarboxylicacid,5-phenyl-,4-ethylester
- 3,4-Isoxazoledicarboxylicacid,5-phenyl-,3-methylester
Uniqueness
3,4-Isoxazoledicarboxylicacid,5-phenyl-,4-ethyl3-methylester(9CI) is unique due to its specific ester functional groups and the presence of both phenyl and ethyl substituents. These structural features confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
IUPAC Name |
4-O-ethyl 3-O-methyl 5-phenyl-1,2-oxazole-3,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-3-19-13(16)10-11(14(17)18-2)15-20-12(10)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLGBDYYOQLDAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C(=O)OC)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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